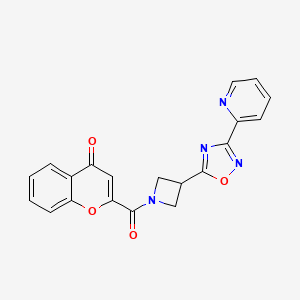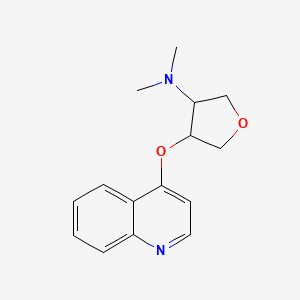
N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, such as “N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine”, often involves the use of synthetic methodologies of quinolin-2,4-dione derivatives . The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles have been discussed in many publications .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine” is based on the quinolin-4-yloxy core . Structural modifications of the quinolin-4-yloxy core have been performed to obtain new compounds . The two quinoline-4-carboxamide derivatives showed the best results .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are often complex and involve multiple steps . The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Aplicaciones Científicas De Investigación
- 4-hydroxy-2-quinolones have demonstrated antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These compounds could potentially serve as novel antibiotics or antifungal agents .
- Inflammation plays a crucial role in various diseases. Some studies suggest that 4-hydroxy-2-quinolones possess anti-inflammatory properties. Researchers are exploring their potential as anti-inflammatory drugs .
- Compounds related to 4-hydroxy-2-quinolones have shown promise in inhibiting cancer cell growth. Their unique chemical structure makes them interesting candidates for cancer therapy .
- Immunomodulators regulate the immune system. Researchers have investigated whether 4-hydroxy-2-quinolones can modulate immune responses, potentially aiding in autoimmune diseases or immunodeficiencies .
- Neurodegenerative diseases like Alzheimer’s and Parkinson’s are a significant health challenge. Some studies suggest that 4-hydroxy-2-quinolones may have neuroprotective effects, making them relevant for neurology research .
- Cardiovascular diseases remain a global health concern. Researchers are exploring whether 4-hydroxy-2-quinolones could play a role in managing heart-related conditions, such as arrhythmias or hypertension .
Antimicrobial Activity
Anti-Inflammatory Effects
Anticancer Potential
Immunomodulation
Neuroprotective Properties
Cardiovascular Applications
These applications highlight the versatility and potential of 4-hydroxy-2-quinolones in various scientific fields. Further research is needed to fully understand their mechanisms of action and clinical implications. If you’d like more detailed information on any specific application, feel free to ask! 😊 .
Propiedades
IUPAC Name |
N,N-dimethyl-4-quinolin-4-yloxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)13-9-18-10-15(13)19-14-7-8-16-12-6-4-3-5-11(12)14/h3-8,13,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEIPRGDNHENKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2736678.png)

![3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2736680.png)
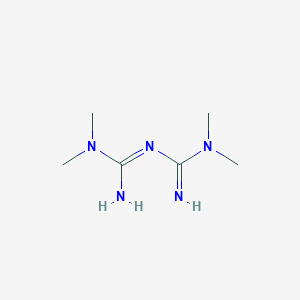


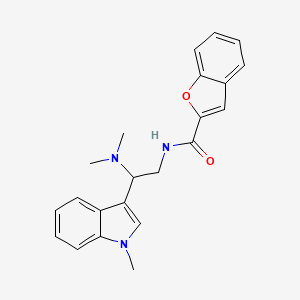

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2736695.png)
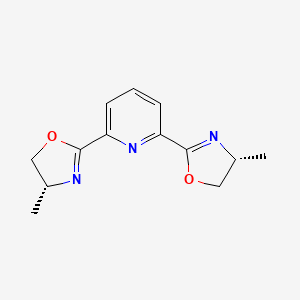
![6-(4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736698.png)
